Cas no 2228475-61-2 (5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine)

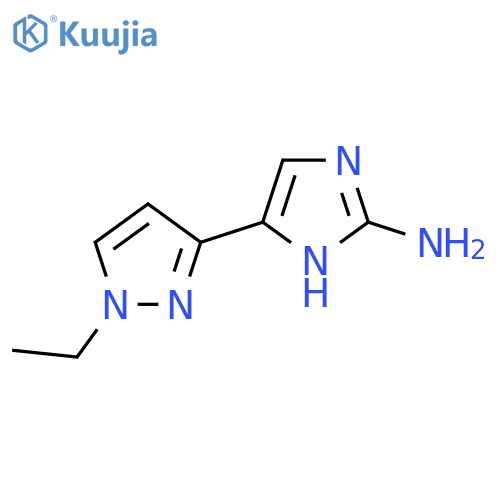

2228475-61-2 structure

商品名:5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine

- EN300-1748098

- 2228475-61-2

-

- インチ: 1S/C8H11N5/c1-2-13-4-3-6(12-13)7-5-10-8(9)11-7/h3-5H,2H2,1H3,(H3,9,10,11)

- InChIKey: MQMYMTWLKKPADE-UHFFFAOYSA-N

- ほほえんだ: N1(C=CC(C2=CN=C(N)N2)=N1)CC

計算された属性

- せいみつぶんしりょう: 177.10144537g/mol

- どういたいしつりょう: 177.10144537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748098-5.0g |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |

2228475-61-2 | 5g |

$4309.0 | 2023-06-03 | ||

| Enamine | EN300-1748098-0.05g |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |

2228475-61-2 | 0.05g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1748098-1g |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |

2228475-61-2 | 1g |

$1485.0 | 2023-09-20 | ||

| Enamine | EN300-1748098-2.5g |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |

2228475-61-2 | 2.5g |

$2912.0 | 2023-09-20 | ||

| Enamine | EN300-1748098-0.1g |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |

2228475-61-2 | 0.1g |

$1307.0 | 2023-09-20 | ||

| Enamine | EN300-1748098-0.25g |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |

2228475-61-2 | 0.25g |

$1366.0 | 2023-09-20 | ||

| Enamine | EN300-1748098-0.5g |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |

2228475-61-2 | 0.5g |

$1426.0 | 2023-09-20 | ||

| Enamine | EN300-1748098-1.0g |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |

2228475-61-2 | 1g |

$1485.0 | 2023-06-03 | ||

| Enamine | EN300-1748098-10.0g |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |

2228475-61-2 | 10g |

$6390.0 | 2023-06-03 | ||

| Enamine | EN300-1748098-5g |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |

2228475-61-2 | 5g |

$4309.0 | 2023-09-20 |

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

2228475-61-2 (5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine) 関連製品

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量